![molecular formula C9H8Cl2O3S B6316127 5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride CAS No. 1601933-16-7](/img/structure/B6316127.png)
5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride
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Overview
Description
Chlorosulfonyl isocyanate is classified as an isocyanate and is widely used as a reagent in sulfonylation and carbamoylation reactions . It reacts with hydrocarbon alkenes via a stepwise dipolar pathway to give N-chlorosulfonyl-β-lactams .
Synthesis Analysis
Chlorosulfonyl isocyanate (CSI) is prepared by treating cyanogen chloride with sulfur trioxide, the product being distilled directly from the reaction mixture . The structure of CSI is represented as ClS(O)2-N=C=O .Molecular Structure Analysis
The structure of CSI is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
CSI has been employed for the preparation of β-lactams, some of which are medicinally important . Thus, alkenes undergo a [2+2]-cycloaddition to give the sulfonamide .Physical And Chemical Properties Analysis
Chlorosulfonyl isocyanate is a colorless liquid with a molecular weight of 141.53 g/mol . It has a density of 1.626 g/mL at 25 °C, a melting point of -44 °C, and a boiling point of 107 °C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chlorosulfonyl-2,4-dimethylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-6(2)8(15(11,13)14)4-7(5)9(10)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFFFWYCOTPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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